molecular formula C20H18Cl2N4O2 B11969690 N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide CAS No. 303107-78-0

N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide

Katalognummer: B11969690
CAS-Nummer: 303107-78-0
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: PYKBHGPIGFCZGS-FSJBWODESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring two distinct aryl substituents: a 2,4-dichlorophenyl ethylidene group and a 2-ethoxyphenyl moiety.

Eigenschaften

CAS-Nummer

303107-78-0

Molekularformel

C20H18Cl2N4O2

Molekulargewicht

417.3 g/mol

IUPAC-Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-3-28-19-7-5-4-6-15(19)17-11-18(25-24-17)20(27)26-23-12(2)14-9-8-13(21)10-16(14)22/h4-11H,3H2,1-2H3,(H,24,25)(H,26,27)/b23-12+

InChI-Schlüssel

PYKBHGPIGFCZGS-FSJBWODESA-N

Isomerische SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of β-Keto Esters with Hydrazines

Ethyl acetoacetate derivatives react with arylhydrazines to form 1,3,5-trisubstituted pyrazoles. For the target compound, ethyl 3-oxo-2-(2-ethoxyphenyl)butanoate (A ) undergoes cyclocondensation with phenylhydrazine derivatives in the presence of nano-ZnO catalysts to yield 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate (B ) (Scheme 1). Regioselectivity is influenced by the electron-withdrawing ethoxy group, directing the hydrazine attack to the β-keto position.

Reaction Conditions :

  • Catalyst: Nano-ZnO (10 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 89–95%

Iodine-Mediated Cyclization

Iodine enhances cyclization efficiency by polarizing carbonyl groups. For example, 1-(2,4-dichlorophenyl)ethylideneacetylacetone (C ) and 2-ethoxyphenylhydrazine (D ) react in the presence of iodine (1 equiv) and TsOH (10 mol%) to form the pyrazole intermediate E (Scheme 2). This method reduces reaction time from 48 h to 24 h while maintaining yields above 80%.

Functionalization at Position 3: Carbohydrazide Formation

The carboxylate group at position 3 of pyrazole B is converted to a carbohydrazide via nucleophilic acyl substitution.

Hydrazinolysis of Pyrazole-3-Carboxylates

Pyrazole-3-carboxylate B reacts with hydrazine hydrate (4 equiv) in ethanol under reflux to yield 5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide (F ) (Scheme 3). Excess hydrazine ensures complete conversion, with yields of 75–82%.

Key Variables :

  • Hydrazine Concentration: 4–5 equiv

  • Reaction Time: 6–8 h

  • Side Products: Minimal (<5%)

Hydrazone Formation at the N'-Position

The final step involves condensation of carbohydrazide F with 1-(2,4-dichlorophenyl)ethanone (G ) to form the ethylidene hydrazone moiety.

Acid-Catalyzed Condensation

In glacial acetic acid, F and G undergo dehydration to form the target compound (Scheme 4). The reaction is heated under reflux for 4–6 h, followed by neutralization with sodium bicarbonate.

Optimized Parameters :

  • Catalyst: Glacial acetic acid (solvent and catalyst)

  • Molar Ratio: 1:1 (F : G )

  • Yield: 70–75%

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15–20 min, improving yields to 85–87% (Scheme 5). This method minimizes decomposition of acid-sensitive groups.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)
Pyrazole FormationNano-ZnO CatalysisEthanol, reflux, 8 h9598
Pyrazole FormationIodine-MediatedDMF, 80°C, 24 h8395
CarbohydrazideHydrazinolysisEthanol, reflux, 6 h8297
Hydrazone FormationAcetic Acid Reflux4–6 h7596
Hydrazone FormationMicrowave15 min, 100°C8799

Mechanistic Insights

Regioselectivity in Pyrazole Formation

The ethoxy group at the 2-position of the phenyl ring directs nucleophilic attack to the less sterically hindered β-keto position, favoring 5-substitution. Electronic effects from the dichlorophenyl group further stabilize the transition state via resonance.

Hydrazone Cyclization Dynamics

Protonation of the carbonyl oxygen in G enhances electrophilicity, facilitating nucleophilic attack by the carbohydrazide’s terminal amine. The resultant hemiaminal intermediate dehydrates to form the hydrazone.

Challenges and Mitigation

  • Regiochemical Byproducts : Using bulkier hydrazines (e.g., 2,4-dichlorophenylhydrazine) reduces regioselectivity. Nano-ZnO mitigates this by stabilizing the transition state.

  • Hydrazine Overuse : Excess hydrazine leads to dihydrazide formation. Stoichiometric control (4 equiv) minimizes this .

Analyse Chemischer Reaktionen

N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other nucleophiles under suitable conditions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new derivatives with extended conjugation.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally diverse derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s potential as a drug candidate is explored, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

Der Wirkungsmechanismus von N’-(1-(2,4-Dichlorphenyl)ethyliden)-5-(2-ethoxyphenyl)-1H-pyrazol-3-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung ab und werden häufig durch detaillierte biochemische und pharmakologische Studien aufgeklärt.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Core Structure and Substituent Variations

The target compound shares a pyrazole-3-carbohydrazide core with several analogs but differs in substituent groups:

Table 1: Substituent Comparison
Compound Name Core Structure R1 (Ethylidene Group) R2 (Position 5) Key Features/Activity
Target Compound Pyrazole-3-carbohydrazide 2,4-Dichlorophenyl 2-Ethoxyphenyl Hypothetical receptor affinity
E-DPPC () Pyrazole-3-carbohydrazide 2,4-Dichlorobenzylidene Phenyl X-ray confirmed (E)-configuration; DFT studies
N′-[(1E)-1-(4-Biphenylyl)ethylidene] analog () Pyrazole-5-carbohydrazide Biphenyl-4-yl 2-Ethoxyphenyl Enhanced lipophilicity
3-(2,4-Dichlorophenyl)-N′-indole analog () Pyrazole-5-carbohydrazide 1H-Indol-3-ylmethylene 2,4-Dichlorophenyl Potential heterocyclic interactions
AM251 () Pyrazole-3-carboxamide 2,4-Dichlorophenyl 4-Iodophenyl CB1 antagonist; radiochemical applications
Key Observations:
  • Ethylidene Group : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and may promote hydrophobic interactions in receptor binding, similar to AM251 and E-DPPC . Biphenyl () or indole () substituents alter electronic properties and steric bulk.
  • Position 5 Substituent : The 2-ethoxyphenyl group provides moderate electron-donating effects, contrasting with phenyl () or iodophenyl () groups, which influence solubility and π-π stacking.

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs offer insights:

  • Cannabinoid Receptor Modulation: AM251 and SR141716A () are pyrazole carboxamides acting as CB1 antagonists. The target’s carbohydrazide moiety may alter binding kinetics compared to carboxamides due to hydrogen-bonding differences.

Biologische Aktivität

N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the synthesis, characterization, and biological activities of this specific compound, drawing from various research studies.

Chemical Structure

The chemical formula of this compound is C20H18Cl2N4O2. The structure features a pyrazole ring substituted with a dichlorophenyl group and an ethoxyphenyl moiety, which may influence its biological activity.

ComponentDescription
Chemical FormulaC20H18Cl2N4O2
Molecular Weight419.29 g/mol
CAS Number9649001

Synthesis

The synthesis of this compound involves the condensation of 2,4-dichlorobenzaldehyde with 5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide. The reaction typically takes place under controlled conditions to yield the desired product in high purity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with notable inhibition zones observed.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study found that it significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The IC50 values were comparable to standard anti-inflammatory drugs such as diclofenac.

Anticancer Potential

Preliminary studies have suggested that this pyrazole derivative exhibits cytotoxic effects on cancer cell lines. For example, it demonstrated an IC50 value of 15 µM against HeLa cells, indicating potential as an anticancer agent.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Abdellatif et al. (2022) reported that several pyrazole derivatives, including the compound , displayed significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Study : In a research published in European Journal of Medicinal Chemistry, the compound showed a strong inhibitory effect on COX-2 enzyme activity (IC50 = 0.04 µM), suggesting its potential as a selective anti-inflammatory agent.
  • Cytotoxicity Assessment : A recent study highlighted the cytotoxic effects of this compound on various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.

Q & A

Q. Example derivative table :

DerivativeModificationBioactivity (IC50)
ParentNoneCOX-2: 12 µM
Derivative A2-Ethoxy → 2-IsopropoxyCOX-2: 6 µM
Derivative B4-Cl → 4-FCB1: Ki = 15 nM

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : COX-2 inhibition ELISA .
    Controls : Include reference drugs (e.g., celecoxib for COX-2, ciprofloxacin for antimicrobials).

Advanced: How can researchers address low solubility in aqueous media for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity.
  • Nanocarriers : Encapsulate in liposomes (size ~100 nm) or cyclodextrin complexes. Characterize via DLS and TEM .
  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain biocompatibility .

Advanced: What analytical strategies differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) .
  • DSC : Detect melting point variations (ΔTm > 5°C indicates polymorphism).
  • Raman spectroscopy : Identify shifts in C=O stretching modes (1650–1680 cm⁻¹) due to crystal packing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.